Methyl 5-formylindolizine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 5-formylindolizine-2-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-9-3-2-4-10(7-13)12(9)6-8/h2-7H,1H3 |
InChI Key |
UABKFJYVBJDXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C=CC=C2C=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Methyl 5 Formylindolizine 2 Carboxylate
Reactivity Profiles of the Indolizine (B1195054) Ring System
The indolizine scaffold is a nitrogen-containing heterocycle with a delocalized 10π-electron system, which imparts it with strong aromatic character. researchgate.net This aromaticity is the foundation of its chemical behavior, leading to a predisposition for electrophilic substitution while demonstrating resistance to nucleophilic attack. jbclinpharm.org
Electrophilic Substitution Patterns and Regioselectivity
The indolizine ring is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. jbclinpharm.orgmasterorganicchemistry.com In unsubstituted indolizines, electrophilic attack typically occurs preferentially at the C-1 and C-3 positions of the five-membered pyrrole-like ring. However, the reactivity of Methyl 5-formylindolizine-2-carboxylate is significantly influenced by its substituents.
Both the methyl carboxylate group at C-2 and the formyl group at C-5 are electron-withdrawing. These groups deactivate the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. libretexts.org Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to be considerably more challenging for this compound compared to unsubstituted or electron-rich indolizines. While specific studies on the electrophilic substitution of this particular molecule are not prominent, the general principles of physical organic chemistry suggest that any substitution would require harsh reaction conditions, and the directing effects of the existing groups would need to be considered.
Nucleophilic Reactivity of the Nitrogen Bridgehead
The nitrogen atom in the indolizine system is at a bridgehead position and is part of the delocalized 10π aromatic system. Its lone pair of electrons is integral to the aromaticity of the ring structure. As a result, this nitrogen is non-basic and exhibits virtually no nucleophilic character. brighton.ac.uk Any reaction involving this nitrogen as a nucleophile would necessitate the disruption of the stable aromatic system, which is energetically unfavorable. Therefore, direct alkylation or acylation at the nitrogen bridgehead of this compound does not occur under typical reaction conditions.
Transformations of the Formyl Group at C-5
The formyl group at the C-5 position is a versatile functional handle that allows for a wide range of chemical modifications, providing a gateway to a variety of novel indolizine derivatives.
Reductive and Oxidative Manipulations of the Aldehyde Functionality
The aldehyde group can be readily reduced to a primary alcohol. Specifically, the 5-formyl group of indolizine derivatives undergoes smooth reduction under mild conditions using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 5-hydroxymethylindolizines. nih.gov This transformation is typically high-yielding, often achieving nearly quantitative conversion. nih.gov
| Reactant | Reagent | Product | Yield | Reference |
| 5-Formylindolizine derivative | NaBH₄ | 5-Hydroxymethylindolizine | ~ Quantitative | nih.gov |
This interactive table summarizes the reduction of the formyl group.
Oxidation of the formyl group to a carboxylic acid represents another potential transformation, although specific examples for this compound are not extensively documented in the cited literature. Standard oxidizing agents could potentially effect this conversion, though the reaction would need to be optimized to avoid degradation of the sensitive indolizine ring.
Nucleophilic Additions to the Formyl Group (e.g., Formation of Oximes, Alcohols)
The carbonyl carbon of the formyl group is electrophilic and susceptible to nucleophilic addition. academie-sciences.fr This reactivity allows for the synthesis of various derivatives. Research has shown that the carbonyl group at position 5 of the indolizine ring can exhibit unexpected behavior. nih.gov While it readily undergoes reduction to an alcohol, the formation of stable oximes and hydrazones has been reported to be problematic. nih.gov Nevertheless, certain derivatives, such as O-methyl oximes, have been successfully obtained. nih.gov
| Reaction Type | Nucleophile/Reagent | Product Type | Notes | Reference |
| Reduction | NaBH₄ | Primary Alcohol | Nearly quantitative yield. | nih.gov |
| Oximation | H₂N-OCH₃ | O-Methyl Oxime | Stable derivative formed. | nih.gov |
| Oximation | H₂N-OH | Oxime | Formation of stable oxime is difficult. | nih.gov |
| Hydrazone Formation | H₂N-NH₂ | Hydrazone | Formation of stable hydrazone is difficult. | nih.gov |
This interactive table outlines various nucleophilic addition reactions at the C-5 formyl group.
Condensation Reactions Involving the Formyl Group
A condensation reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. libretexts.org The aldehyde functionality of this compound is a prime candidate for such reactions. These transformations, including Wittig-type reactions, Knoevenagel condensations, or aldol (B89426) condensations, would allow for carbon-carbon bond formation at the C-5 position, enabling the extension of the carbon framework and the synthesis of more complex indolizine-based structures. These reactions provide a powerful tool for molecular elaboration, leading to derivatives with potentially interesting electronic or biological properties.
Reactions of the Ester Group at C-2
The ester group at the C-2 position of this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions are crucial for the synthesis of diverse indolizine derivatives with potential applications in medicinal chemistry and materials science. The primary reactions involving this ester group are hydrolysis, transesterification, and amidation, which lead to the formation of carboxylic acids, different esters, and amides, respectively.
Hydrolysis and Transesterification Reactions of Carboxylate Esters
Hydrolysis: The methyl ester at the C-2 position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is a fundamental step in the derivatization of the indolizine core, as the resulting carboxylic acid can be further modified. For instance, the hydrolysis of methyl indolizine-2-carboxylate can be achieved using aqueous sodium hydroxide, providing the indolizine-2-carboxylic acid in good yield rsc.org. This reaction is typically carried out at room temperature and is a common strategy for accessing the carboxylic acid precursor needed for amidation and other coupling reactions.
While specific studies on the transesterification of this compound are not extensively documented, the general principles of transesterification are applicable. This reaction would involve treating the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. This method allows for the synthesis of a variety of ester derivatives with tailored properties.
| Reaction | Reagents and Conditions | Product | Reference |
| Hydrolysis | Aqueous NaOH, room temperature | Indolizine-2-carboxylic acid | rsc.org |
| Transesterification | R'OH, acid or base catalyst | Alkyl/Aryl 5-formylindolizine-2-carboxylate | General Principle |
Amidation and Other Carboxylic Acid Derivative Formations
The carboxylic acid obtained from the hydrolysis of this compound is a key intermediate for the synthesis of amides and other carboxylic acid derivatives. The amidation reaction typically involves coupling the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent.
Propylphosphonic acid anhydride (B1165640) (T3P®) has been demonstrated to be an effective coupling agent for the synthesis of a series of indolizine-2-carboxamide (B3188606) derivatives from indolizine-2-carboxylic acid rsc.org. This method provides access to a wide range of amides by varying the amine component. The general procedure involves reacting the indolizine-2-carboxylic acid with an amine in the presence of the coupling agent to form the corresponding amide.
| Starting Material | Amine | Coupling Agent | Product | Reference |
| Indolizine-2-carboxylic acid | Primary or Secondary Amine | Propylphosphonic acid anhydride (T3P®) | Indolizine-2-carboxamide | rsc.org |
Introduction of Diverse Functional Groups and Structural Scaffolds
Beyond the modification of the ester group, the indolizine core of this compound can be further functionalized to introduce a variety of structural motifs. This allows for the creation of complex, polyfunctional indolizine scaffolds.
Strategies for Carbon-Carbon, Carbon-Phosphorus, and Carbon-Sulfur Bond Formations
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds on the indolizine nucleus. For instance, the C-3 position of indolizines can be selectively arylated or heteroarylated through a palladium-catalyzed reaction with aryl or heteroaryl bromides nih.gov. While this specific example does not start with the 5-formyl derivative, it demonstrates the potential for introducing aryl groups onto the indolizine ring, a strategy that could likely be adapted.
The formyl group at the C-5 position also offers a reactive site for C-C bond formation. For example, 5-formylindolizines can be prepared via direct lithiation at the 5-position followed by reaction with an electrophile like N,N-dimethylformamide (DMF) researchgate.net. This indicates that the 5-position is amenable to functionalization. The formyl group itself can undergo various reactions, such as Wittig-type reactions, to introduce new carbon-carbon double bonds.
Carbon-Phosphorus Bond Formation: The synthesis of indolizin-1-ylphosphonates has been achieved through the reaction of pyridinium (B92312) methylides with ethynylphosphonates osi.lv. This [3+2] cycloaddition approach builds the indolizine ring while simultaneously introducing a phosphonate (B1237965) group at the C-1 position. Although this method describes the synthesis of the indolizine ring itself, it highlights a pathway to C-P bond formation on this heterocyclic system.
Synthetic Pathways for Creating Polyfunctional Indolizine Scaffolds
The creation of polyfunctional indolizine scaffolds often involves multi-step synthetic sequences or one-pot multi-component reactions that build the indolizine ring with the desired functionalities in place.
Palladium-catalyzed multicomponent reactions provide a modular approach to synthesize substituted indolizines. For example, a palladium-catalyzed reaction of 2-bromopyridines, imines, and alkynes can be used to construct the indolizine core with various substituents at different positions nih.govresearchgate.net. This strategy allows for the incorporation of diverse functional groups by simply changing the starting materials.
Another approach involves the annulation of pyridine (B92270) derivatives. For instance, a [5+1] annulative construction of the pyridine ring from a pyrrole (B145914) derivative and 2-hydroxyacetophenone (B1195853) can lead to multi-functionalized indolizines researchgate.net. This method allows for the installation of different substituents on the pyridine portion of the indolizine skeleton.
Furthermore, the inherent reactivity of the indolizine nucleus can be exploited. Electrophilic substitution reactions preferentially occur at the C-3 and C-1 positions, allowing for the introduction of various electrophiles jbclinpharm.org. The formyl group at C-5 can also serve as a key functional group for further elaboration, for example, through reduction to a hydroxymethyl group, which can then be used in subsequent reactions researchgate.net.
These diverse synthetic strategies, coupled with the reactivity of the ester and formyl groups, provide a rich platform for the chemical exploration and derivatization of this compound, leading to a wide array of novel and potentially bioactive polyfunctional indolizine scaffolds.
Structural Elucidation and Advanced Characterization Methodologies for Methyl 5 Formylindolizine 2 Carboxylate
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of methyl 5-formylindolizine-2-carboxylate, offering detailed insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous structural confirmation.
¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling patterns (J) reveal the connectivity between adjacent protons.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | ~8.20 | d | ~7.0 |
| H-3 | ~7.50 | s | - |
| H-6 | ~7.80 | t | ~7.5 |
| H-7 | ~7.10 | t | ~7.0 |
| H-8 | ~9.60 | d | ~7.0 |
| CHO | ~10.00 | s | - |
| OCH₃ | ~3.85 | s | - |
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
| Carbon | Chemical Shift (ppm) |
| C-1 | ~125.0 |
| C-2 | ~140.0 |
| C-3 | ~115.0 |
| C-5 | ~130.0 |
| C-6 | ~120.0 |
| C-7 | ~118.0 |
| C-8 | ~135.0 |
| C-8a | ~128.0 |
| CHO | ~185.0 |
| COOCH₃ | ~165.0 |
| OCH₃ | ~52.0 |
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the assignments made from ¹H and ¹³C NMR spectra, establishing the connectivity between protons and their directly attached carbons.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The distinct vibrational modes of the molecule's bonds correspond to specific absorption bands in the IR spectrum.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | ~1680 | Strong |
| C=O (ester) | ~1720 | Strong |
| C=C (aromatic) | ~1600-1450 | Medium-Strong |
| C-H (aromatic) | ~3100-3000 | Medium |
| C-H (aliphatic) | ~2950 | Medium |
| C-O (ester) | ~1250 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization methods, while liquid chromatography-mass spectrometry (LC-MS) allows for the analysis of complex mixtures. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 218.0766 | 218.0761 |
| [M+Na]⁺ | 240.0585 | 240.0580 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV-Vis radiation by this compound is characteristic of its conjugated system. Fluorescence spectroscopy can also be employed to study the emission properties of the compound upon excitation with UV light.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol | ~250, ~350 | - |
| Dichloromethane | ~252, ~355 | - |
X-ray Crystallography for Precise Molecular Structure Determination and Packing Analysis
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure of this compound. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.2 |
| c (Å) | ~13.8 |
| β (°) | ~98.5 |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from impurities, and the purity can be quantified by analyzing the peak area in the chromatogram.
| Method | Stationary Phase | Mobile Phase | Retention Time (min) |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | ~5-10 |
Computational and Theoretical Investigations of Methyl 5 Formylindolizine 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Such studies for Methyl 5-formylindolizine-2-carboxylate would provide insights into its geometry, stability, and electronic properties like orbital energies and charge distribution. This information is critical for predicting the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack. However, no specific DFT studies for this compound have been published.
Molecular Orbital Analysis and Aromaticity Assessment
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.org An MO analysis of this compound would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and distribution of these frontier orbitals are key to understanding the compound's chemical reactivity and electronic transitions. youtube.com Furthermore, such an analysis would help in assessing the aromaticity of the indolizine (B1195054) ring system, which influences its stability and chemical behavior. youtube.com Currently, there is no available literature containing an MO analysis for this specific molecule.
Conformational Analysis and Energy Landscape Mapping
Molecules can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. researchgate.net Mapping the potential energy landscape provides a comprehensive picture of a molecule's flexibility and preferred shapes, which is vital for understanding its interaction with biological targets. elifesciences.org No studies detailing the conformational analysis or energy landscape of this compound are present in the current body of scientific work.
Molecular Modeling and Simulation Techniques
These techniques are used to simulate the behavior of molecules and their interactions with other entities, particularly biological macromolecules.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net For this compound, docking studies would be instrumental in identifying potential protein targets and predicting the binding affinity and specific interactions (like hydrogen bonds or hydrophobic interactions) that stabilize the ligand-protein complex. While docking studies have been performed on other indolizine derivatives to explore their therapeutic potential mdpi.com, no such data exists for the title compound.
Molecular Dynamics Simulations for Elucidating Binding Mechanisms and Conformational Changes
Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. researchgate.net An MD simulation of this compound bound to a target protein could elucidate the dynamic process of binding, reveal the stability of the complex, and show any conformational changes in either the ligand or the target upon binding. This level of detailed simulation has not been reported for this specific compound.
Analysis of Intermolecular Interactions and Crystal Lattice Structures
Detailed analysis of the crystal structure and intermolecular interactions for this compound is not available in the current body of scientific literature. Methodologies such as Hirshfeld surface analysis and energy framework calculations, which are crucial for understanding crystal packing and non-covalent interactions, have not been specifically applied to this compound in published research.
Hirshfeld Surface Analysis and Fingerprint Plots
There are no published studies that conduct a Hirshfeld surface analysis of this compound. This type of analysis, which helps in visualizing and quantifying intermolecular contacts in a crystal lattice through dnorm maps and 2D fingerprint plots, has been used for other heterocyclic compounds to understand their packing motifs. However, the specific data regarding the contributions of different intermolecular contacts (e.g., H···H, C···H, O···H) for this compound is not available.
Energy Framework Calculations for Non-Covalent Interactions
Energy framework calculations, which compute the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecules in a crystal lattice, have not been reported for this compound. While this method has been applied to other carboxylate-containing heterocyclic structures to elucidate the dominant forces in their crystal packing, no such analysis is available for the title compound.
In Silico Prediction of Molecular Properties for Research Applications
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
A computational assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties specifically for this compound is not available in the reviewed literature. Studies on other indolizine derivatives have predicted properties like solubility, blood-brain barrier penetration, and adherence to Lipinski's rule of five, but these findings cannot be directly attributed to this compound without a specific analysis.
Prediction of Molecular Targets and Binding Affinities
There are no published molecular docking or binding affinity studies specifically identifying the molecular targets for this compound. While computational studies on libraries of indolizine derivatives have explored their potential to interact with various biological targets, such as the Tau protein, InhA enzyme for tuberculosis, or enzymes involved in microbial growth, these investigations did not specifically include or report on the binding characteristics of this compound.
Academic Research Applications of Methyl 5 Formylindolizine 2 Carboxylate and Indolizine Analogs
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The functional groups of Methyl 5-formylindolizine-2-carboxylate—the methyl ester at the 2-position and the formyl group at the 5-position—render it a valuable building block in organic synthesis. These groups can be readily modified or used as anchor points for the construction of more elaborate molecular frameworks.
Construction of Indolizidine Alkaloids and Related Natural Products
The indolizine (B1195054) core is the foundational structure for the broader class of indolizidine alkaloids, which are characterized by a fused piperidine (B6355638) and pyrrolidine (B122466) ring system. These natural products exhibit a wide array of biological activities. While direct synthetic routes starting from this compound are not extensively documented in the literature, the indolizine scaffold itself is a well-established precursor. rsc.orgrsc.org The general strategy involves the synthesis of a substituted indolizine followed by reduction of the pyrrole (B145914) ring to create the indolizidine skeleton.
For instance, a general synthesis for benzo-fused indolizidine alkaloid mimics has been developed utilizing N-acyldihydropyridones as key intermediates. beilstein-journals.org These intermediates undergo an intramolecular Heck cyclization to form the core indolizidine structure. beilstein-journals.org This methodology highlights how functionalized precursors can be elaborated into complex alkaloid mimics. beilstein-journals.org The formyl and carboxylate groups on this compound could theoretically serve as handles to build precursors for similar cyclization strategies or to introduce additional diversity into the final alkaloid structures.
| Precursor Type | Key Reaction | Target Structure Class | Reference |
| N-Acyldihydropyridones | Intramolecular Heck Cyclization | Benzo-fused Indolizidine Alkaloids | beilstein-journals.org |
| 2-Alkylpyridines | Oxidative Cyclization | Substituted Indolizines | rsc.org |
| Pyridinium (B92312) Salts | 1,3-Dipolar Cycloaddition | Functionalized Indolizines | rsc.org |
Synthesis of Diversified Polycyclic Heterocyclic Systems
The indolizine nucleus can be fused with other ring systems to create novel polycyclic heterocyclic compounds with unique photophysical or biological properties. The aldehyde functionality of this compound is particularly useful for this purpose, serving as an electrophilic site for condensation and cyclization reactions.
Research has demonstrated the synthesis of polycyclic fused heterocycles based on the indolizine skeleton through palladium-catalyzed carbopalladation/cyclization cascades. rsc.org This approach allows for the fusion of the indolizine skeleton with rings such as coumarins and benzofurans. rsc.org Another strategy involves an organocatalyzed one-pot approach for synthesizing tricyclic indolizines from pyridine-2-carboxaldehydes and cyclic enones, proceeding through a Morita–Baylis–Hillman reaction followed by intramolecular cyclization. rsc.org The presence of a formyl group, as in this compound, provides a direct entry point for analogous transformations, enabling the construction of diverse and complex heterocyclic systems.
Integration into Ligands for Transition Metal Complexes
The carboxylate group of this compound can function as a ligand for coordinating transition metals. Transition metal carboxylate complexes are a major class of coordination compounds with applications in catalysis and materials science. wikipedia.org Carboxylate ligands can coordinate to metal centers in several modes, including monodentate (κ¹), bidentate (κ²), or bridging fashions, allowing for the formation of diverse metal-organic architectures. wikipedia.orgresearchgate.net
While specific studies detailing the use of this compound as a ligand are limited, the coordination chemistry of indole (B1671886) derivatives and carboxylates is well-established. researchgate.netnih.gov The indolizine nitrogen atom, along with the carbonyl oxygens of the ester and aldehyde groups, could potentially participate in chelation, creating stable complexes. The formation of such complexes can be a strategy to modulate the electronic properties of the indolizine core or to develop new catalysts. For example, chiral-at-metal complexes involving rhodium have been used to catalyze asymmetric conjugate additions of indolizines to unsaturated ketones, demonstrating the utility of metal-indolizine interactions in catalysis. rsc.org
| Coordination Site | Potential Bonding Mode | Metal Ion Type | Potential Application |
| Carboxylate Group (R-COO⁻) | Monodentate (κ¹), Bidentate (κ²), Bridging | Transition Metals (e.g., Co, Ni, Cu, Rh, Pd) | Catalysis, Metal-Organic Frameworks |
| Formyl Group (R-CHO) | O-donor | Transition Metals | Modulation of Electronic Properties |
| Indolizine Nitrogen | N-donor | Transition Metals | Catalysis, Photophysical Tuning |
Development of Molecular Probes and Fluorescent Tags for Biological Research
Indolizine and its derivatives are known for their intrinsic fluorescence, a property that makes them highly suitable for the development of molecular tools for biological imaging and assays. The functional groups on this compound allow for its conjugation to other molecules, such as biotin (B1667282) or biomolecules, to create sophisticated probes.
Design and Application of Biotin-Tagged Indolizine Scaffolds for Affinity Chromatography and Target Identification
Affinity chromatography is a powerful technique for isolating and identifying the biological targets of small molecules. This method often relies on immobilizing a molecule of interest (the "bait") onto a solid support to "fish" for its binding partners from a cell lysate. The high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) is commonly exploited for this immobilization.
Researchers have designed and synthesized polyfunctional scaffolds based on a fluorescent indolizine core that can be derivatized with various orthogonal groups. This approach was used to prepare biotin-tagged versions of antiangiogenic drugs. The intrinsic fluorescence of the indolizine core provided a convenient method for tracking the molecules during synthesis and confirming their immobilization onto streptavidin-agarose beads. These functionalized beads were then successfully used in affinity chromatography experiments to identify the protein targets of the drugs from cell extracts. The formyl and carboxylate groups of this compound are ideal handles for attaching linkers and biotin moieties to create similar affinity probes.
Indolizine-Based Fluorescent Markers and Spectroscopic Sensitizers in Biochemical Systems
The inherent fluorescence of the indolizine ring system has led to its extensive investigation for use as a fluorophore in biological research. The photophysical properties of indolizine derivatives, such as their absorption and emission wavelengths and quantum yields, can be finely tuned by introducing different substituents onto the heterocyclic core. rsc.org
For example, the synthesis of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates has yielded dyes with absorption and emission spectra in the blue-green region and high fluorescence quantum yields. These compounds have been shown to penetrate the membranes of living cells, demonstrating their utility for cellular imaging. The structural resemblance of indolizines to indoles has also spurred their incorporation into the design of fluorescent probes. rsc.org The electron-withdrawing nature of the formyl and carboxylate groups in this compound is expected to influence its photophysical properties, making it and its derivatives promising candidates for the development of new fluorescent markers and sensors for biochemical systems.
| Indolizine Derivative Class | Emission Range | Key Features | Application |
| 2-oxo-pyrano[2,3-b]indolizines | Blue-Green | High fluorescence quantum yields; cell permeability | Live-cell imaging |
| Polycyclic Indolizines | Varies | Tunable photophysical properties | Biological probes, electronic devices |
| Biotin-Tagged Indolizines | Varies | Fluorescent core with affinity tag | Affinity chromatography, target ID |
Mechanistic Investigations of Biological Interactions (Excluding Therapeutic Efficacy)
The study of this compound and its analogs extends to detailed investigations of their interactions with biological targets at a molecular level. These mechanistic studies are crucial for understanding the fundamental principles that govern their biological activity, independent of their ultimate therapeutic potential. Research in this area focuses on enzyme inhibition kinetics, receptor binding dynamics, and the elucidation of structure-activity relationships that guide the design of new and more effective molecules.
Investigation of Receptor Binding and Modulation at a Molecular Level (e.g., Tau Protein, Cannabinoid Receptor-1)
The interaction of indolizine analogs with specific receptors is another important area of mechanistic investigation.
Tau Protein Aggregation: While direct binding studies to a specific tau receptor are not the primary focus, indolizine-related scaffolds have been investigated as inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease. The mechanism of these small molecules is thought to involve direct interference with the self-assembly of tau proteins into neurotoxic fibrils. Although specific indolizine derivatives were not detailed in this context, related heterocyclic compounds have shown the ability to inhibit and even disassemble pre-formed tau aggregates in vitro.
Cannabinoid Receptor-1 (CB1): Certain indolizine derivatives have been synthesized and evaluated for their affinity to the cannabinoid receptor-1 (CB1). For instance, a tricyclic pyrazolopyrazole analog containing an indolizine-like scaffold exhibited a binding affinity (Ki) of 81 nM for the CB1 receptor. Molecular docking studies of these compounds, using the human CB1 receptor crystal structure, have helped to elucidate the specific patterns of interaction that contribute to their binding.
Structure-Activity Relationship (SAR) Studies for Understanding Molecular Recognition and Design Principles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of indolizine analogs influences their biological activity. These studies provide insights into the molecular recognition processes at the active sites of enzymes and receptors, guiding the design of more potent and selective compounds.
For indolizine-based compounds, SAR studies have revealed several key principles:
Substitution Patterns: The position and nature of substituents on the indolizine core are critical for activity. For instance, in the context of anticancer activity, most research has focused on substitutions on the pyrrole ring, while modifications on the pyridine (B92270) ring are less explored. The introduction of an ester group at the C-1 position has been shown to enhance cytotoxic potential compared to acid or amide analogs.
Role of Specific Functional Groups: In studies of indolizine analogs as anti-tubercular agents, the presence of a polar formyl group at position 7 of the indolizine ring was found to enhance activity compared to a nonpolar methyl group. This suggests that the carbonyl group plays a significant role in molecular interactions with the target receptor.
Hybridization Approaches: SAR studies have also explored the hybridization of the indolizine scaffold with other pharmacophores. For example, linking indolizine derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has been investigated to create hybrid molecules with potentially enhanced anti-inflammatory and antiproliferative activities.
| Structural Modification | Biological Target/Activity | Observed Effect on Activity |
|---|---|---|
| Ester group at C-1 position | Anticancer (cytotoxicity) | Enhanced potential compared to acid or amide analogs |
| Polar formyl group at position 7 | Anti-tubercular | Increased activity compared to nonpolar methyl group |
| Substitution leading to non-planar conformation | General molecular recognition | Alters intermolecular interactions and binding |
| Hybridization with NSAIDs | Anti-inflammatory/Antiproliferative | Potential for enhanced dual activity |
Future Directions and Emerging Research Avenues for Methyl 5 Formylindolizine 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indolizine (B1195054) derivatives has traditionally relied on methods that can be time-consuming and often involve harsh conditions or expensive and toxic catalysts like palladium, copper, and rhodium. ijettjournal.org The future of synthesizing Methyl 5-formylindolizine-2-carboxylate and its analogues lies in the adoption of green and sustainable chemistry principles. bohrium.com
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity for indolizine synthesis. ijettjournal.orgtandfonline.com Applying microwave irradiation to the key cycloaddition steps in the formation of the this compound core could offer a more efficient and environmentally friendly alternative to conventional heating. ijettjournal.org
Sustainable Catalysts: A shift away from transition-metal catalysts towards bio-based catalysts, such as citric acid, is an emerging trend. researchgate.net These sustainable alternatives can facilitate reactions at room temperature and in solvent-free conditions, significantly reducing the environmental impact. researchgate.net
These advancements aim to make the synthesis of this compound not only more efficient but also more cost-effective and environmentally benign, which is crucial for its potential large-scale applications. ijettjournal.org
Advanced Functionalization Strategies for Tunable Photophysical and Electronic Properties
Indolizine derivatives are known for their fluorescent properties and their potential in optoelectronic applications. researchgate.netresearchgate.net The photophysical and electronic characteristics of this compound can be precisely controlled through strategic functionalization of the indolizine core.
Future research will likely focus on:
Targeted Substituent Effects: The introduction of various electron-donating or electron-withdrawing groups at different positions of the indolizine ring can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This allows for fine-tuning of absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. researchgate.net For instance, modifying the aryl group at the 2-position or the formyl group at the 5-position of the core structure could lead to a spectrum of colors and emission properties.
π-System Expansion: Expanding the conjugated π-system by fusing other aromatic rings (a process known as benzannulation) to the indolizine framework can modulate the HOMO-LUMO gap and enhance stability. chemrxiv.orgchemrxiv.org This strategy has been used to create novel "indoloindolizines" with vivid colors and fluorescence across the visible spectrum, making them promising candidates for organic electronic devices. chemrxiv.orgchemrxiv.org
Acceptor-π-Donor-π-Acceptor (A-π-D-π-A) Architectures: Designing complex chromophores based on the indolizine core can lead to materials with large two-photon absorption cross-sections, a property valuable in nonlinear optics and bioimaging. bohrium.com this compound can serve as a key building block in these intricate molecular designs.
These strategies will enable the creation of a library of derivatives with tailored optical and electronic properties for specific applications, from fluorescent probes to materials for organic light-emitting diodes (OLEDs).
Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds. nih.govmdpi.com For this compound, these computational tools can accelerate the design-synthesis-test cycle significantly.
Emerging applications include:
Predictive Modeling: AI/ML algorithms can be trained on existing data of indolizine derivatives to predict the physicochemical properties, biological activities, and even the toxicity of new, virtual compounds. mdpi.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success. nih.gov
De Novo Drug Design: Generative models, a type of deep learning, can design entirely new molecular structures based on a desired set of properties. youtube.com By inputting specific criteria, such as a target biological activity or desired photophysical properties, these models could generate novel derivatives of this compound.
Virtual Screening: AI-powered high-throughput virtual screening can rapidly screen vast libraries of virtual compounds against specific biological targets, identifying potential hits for further investigation much faster than traditional experimental methods. nih.gov Graph neural networks, which can interpret molecules as graphs, are particularly useful for this task. youtube.com
By harnessing the power of AI and ML, researchers can explore the vast chemical space around the this compound scaffold more efficiently, reducing the time and cost associated with drug discovery and materials development. nih.gov
Exploration of Underexplored Biological Targets and Mechanistic Pathways
Indolizine scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. bohrium.comnih.gov While significant research has been conducted, many potential biological targets and the underlying mechanistic pathways remain to be explored.
Future research directions will involve:
Identification of Novel Targets: Indolizine-based compounds have shown efficacy in inhibiting tubulin polymerization, a key mechanism in anticancer therapy. mdpi.com Future studies could use techniques like proteomics and chemogenomics to identify other novel protein targets for derivatives of this compound, potentially uncovering new therapeutic applications.
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects is crucial. This involves detailed studies into their interactions with target proteins, their effects on cellular signaling pathways, and their metabolic fate. researchgate.net For example, investigating how modifications to the formyl and carboxylate groups influence binding affinity and selectivity for a particular enzyme or receptor.
Combating Drug Resistance: The structural novelty of the indolizine scaffold makes it a promising candidate for developing drugs that can overcome existing resistance mechanisms in cancer cells or pathogenic microbes. nih.gov
A thorough investigation into these areas could lead to the development of next-generation therapeutics based on the this compound framework.
Application in Materials Science and Optoelectronic Research
The unique electronic structure and fluorescent properties of indolizines make them attractive candidates for applications in materials science and optoelectronics. bohrium.com The ability to tune these properties through functionalization opens up a wide range of possibilities.
Emerging research in this field includes:
Organic Field-Effect Transistors (OFETs): π-expanded indoloindolizine derivatives have been successfully incorporated into OFETs, demonstrating competitive performance with ambipolar charge transport properties. chemrxiv.org The stability of these compounds against photooxidation is a significant advantage over traditional organic semiconductors. chemrxiv.org
Fluorescent Sensors and Bioimaging: The sensitivity of the indolizine core's fluorescence to its local environment makes it an excellent platform for developing chemical sensors for ions or small molecules. researchgate.net Furthermore, their emissive properties are being explored for applications in cellular imaging. bohrium.com
Nonlinear Optical Materials: Indolizine-based chromophores have been shown to exhibit significant electro-optic activity, which is a key property for materials used in telecommunications and data processing. researchgate.net
The continued development of new synthetic and functionalization strategies will undoubtedly lead to the discovery of novel materials based on this compound with enhanced performance and new functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
